molecular formula C15H13N5O2 B4504371 N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B4504371
M. Wt: 295.30 g/mol
InChI Key: JTEXPYBPLOHWSL-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzotriazinone core linked to a 3-methylpyridinyl group via an acetamide bridge. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a pharmacologically significant scaffold known for its diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-5-4-8-16-14(10)17-13(21)9-20-15(22)11-6-2-3-7-12(11)18-19-20/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXPYBPLOHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and cellular functions.

Comparison with Similar Compounds

The following analysis compares N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with structurally and functionally related compounds, focusing on molecular features, biological activities, and structure-activity relationships (SAR).

Structural Analogs with Benzotriazinone or Quinazolinone Cores
Compound Name Substituents Molecular Weight Key Activities References
This compound 3-methylpyridin-2-yl 295.3 (estimated) Not explicitly reported; inferred enzyme inhibition potential
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide Pyridin-3-ylmethyl 295.3 Antimicrobial (hypothesized)
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 3-chloro-4-fluorophenyl 332.72 Not reported; halogen substituents suggest enhanced lipophilicity
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Phenyl, 6-chloro-2-methyl Antitubercular (InhA inhibitor, IC₅₀: 1.2 µM)
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Ethylamino, phenyl Anti-inflammatory (surpasses Diclofenac)

Key Observations :

Substituent Effects on Activity: The 3-methylpyridinyl group in the target compound may enhance solubility compared to halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). However, halogenated analogs often exhibit stronger enzyme inhibition due to increased electron-withdrawing effects and binding affinity . The ethylamino group in quinazolinone derivatives (e.g., ) significantly boosts anti-inflammatory activity, suggesting that nitrogen-containing substituents on the acetamide bridge are critical for modulating biological responses.

Core Scaffold Differences: Benzotriazinone (as in the target compound) vs. quinazolinone (e.g., ): Quinazolinones are more extensively studied for antitubercular and anti-inflammatory applications, while benzotriazinones are explored for antimicrobial and enzyme-inhibitory roles. The additional nitrogen in benzotriazinone may alter redox properties and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for related benzotriazinone acetamides, such as nucleophilic substitution or coupling reactions (e.g., Scheme 3 in ). By contrast, quinazolinone derivatives often require multi-step cyclization and functionalization .

Pharmacological and Physicochemical Comparisons
  • Antimicrobial Potential: Pyridinylmethyl-substituted benzotriazinones (e.g., ) are hypothesized to target bacterial enzymes, analogous to the antitubercular activity of quinazolinone derivatives .
  • Anti-inflammatory Activity: Quinazolinone acetamides with alkylamino substituents (e.g., ) outperform the target compound’s structural class, highlighting the importance of flexible, basic side chains for cyclooxygenase or cytokine modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylpyridin-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

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